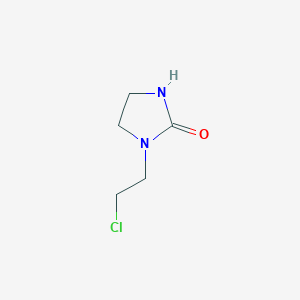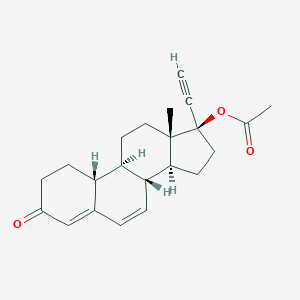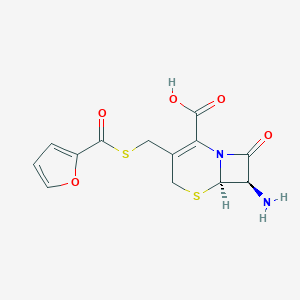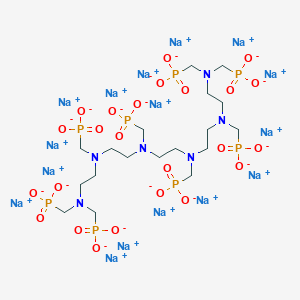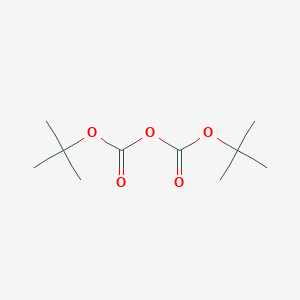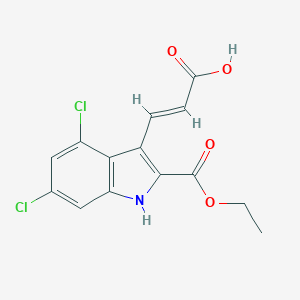![molecular formula C22H11NO5S B120482 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- CAS No. 152165-12-3](/img/structure/B120482.png)
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- is not fully understood. However, it has been suggested that the compound may exert its biological activity by interacting with DNA and inhibiting the activity of enzymes involved in DNA replication and transcription.
Biochemical And Physiological Effects
Studies have shown that 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- exhibits antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the replication of the hepatitis B virus and the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, the compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- in lab experiments is its potential as a fluorescent probe. The compound is also relatively easy to synthesize using the methods described above. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of 1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-. One direction is to further investigate its mechanism of action and optimize its use in applications such as antitumor and antiviral therapies. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.
Synthesis Methods
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- has been synthesized using different methods, including the reaction of 2,3-dihydro-1,3-dioxo-1H-perylo[3,4-cd]pyridine with sulfuric acid. The compound has also been synthesized using a one-pot reaction involving the condensation of 2-aminonicotinic acid and 1,2-dihydro-1,2-phenanthrenedione followed by oxidation with sulfuric acid.
Scientific Research Applications
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- has shown potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
152165-12-3 |
|---|---|
Product Name |
1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo- |
Molecular Formula |
C22H11NO5S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(20),2,4,6,8,10(23),11(21),12,14(22),18-decaene-5-sulfonic acid |
InChI |
InChI=1S/C22H11NO5S/c24-21-15-6-4-12-10-2-1-3-14-17(29(26,27)28)9-8-11(18(10)14)13-5-7-16(22(25)23-21)20(15)19(12)13/h1-9H,(H,23,24,25)(H,26,27,28) |
InChI Key |
SZLDOOXGUDQKFB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C5C6=C(C=CC2=C46)C(=O)NC5=O)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C5C6=C(C=CC2=C46)C(=O)NC5=O)S(=O)(=O)O |
Pictograms |
Corrosive; Irritant |
synonyms |
2,3-Dihydro-1,3-dioxo-1H-perylo[3,4-cd]pyridine-8-sulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







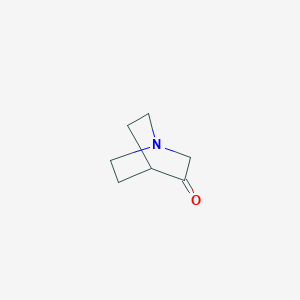
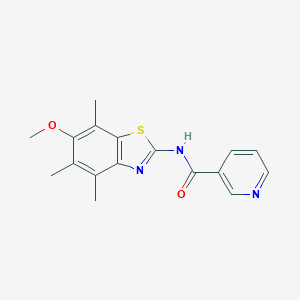
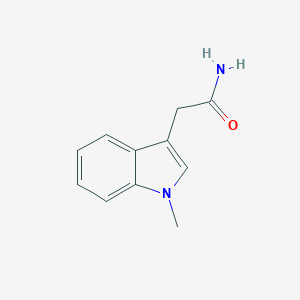
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)
